Cas no 2680619-62-7 (benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate)

benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28291731
- 2680619-62-7
- benzyl N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]carbamate
- benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate
-
- インチ: 1S/C17H25NO4/c1-4-21-14-10-17(20,16(14,2)3)12-18-15(19)22-11-13-8-6-5-7-9-13/h5-9,14,20H,4,10-12H2,1-3H3,(H,18,19)
- InChIKey: NRXHVJKIKDZSSH-UHFFFAOYSA-N
- SMILES: O(CC)C1CC(CNC(=O)OCC2C=CC=CC=2)(C1(C)C)O
計算された属性
- 精确分子量: 307.17835828g/mol
- 同位素质量: 307.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 7
- 複雑さ: 379
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.8Ų
- XLogP3: 2.2
benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291731-2.5g |
benzyl N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]carbamate |
2680619-62-7 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28291731-0.05g |
benzyl N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]carbamate |
2680619-62-7 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28291731-10.0g |
benzyl N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]carbamate |
2680619-62-7 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28291731-0.5g |
benzyl N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]carbamate |
2680619-62-7 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28291731-1g |
benzyl N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]carbamate |
2680619-62-7 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28291731-10g |
benzyl N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]carbamate |
2680619-62-7 | 10g |
$5221.0 | 2023-09-08 | ||
Enamine | EN300-28291731-1.0g |
benzyl N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]carbamate |
2680619-62-7 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28291731-0.25g |
benzyl N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]carbamate |
2680619-62-7 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28291731-0.1g |
benzyl N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]carbamate |
2680619-62-7 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28291731-5.0g |
benzyl N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]carbamate |
2680619-62-7 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate 関連文献
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamateに関する追加情報
Introduction to Benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate (CAS No. 2680619-62-7)
Benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate (CAS No. 2680619-62-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, an ethoxy-substituted cyclobutyl ring, and a carbamate functional group. These structural elements contribute to its potential therapeutic applications and biological activities.
The benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate molecule is of particular interest due to its potential as a lead compound in the development of novel drugs. Recent studies have highlighted its ability to modulate specific biological pathways, making it a promising candidate for various therapeutic applications. The cyclobutyl ring and the ethoxy substituent are key structural motifs that enhance the compound's stability and bioavailability, while the carbamate group plays a crucial role in its biological activity.
In the context of medicinal chemistry, benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate has been investigated for its potential as an inhibitor of specific enzymes and receptors. For instance, research has shown that this compound can effectively inhibit the activity of certain proteases and kinases, which are implicated in various diseases such as cancer and neurodegenerative disorders. The selective inhibition of these targets can lead to therapeutic benefits with reduced side effects compared to existing treatments.
One of the key challenges in drug development is achieving the desired balance between potency and selectivity. Benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate has demonstrated promising selectivity profiles in preclinical studies, suggesting that it can be optimized further to enhance its therapeutic index. This is particularly important for developing drugs that target complex diseases where off-target effects can lead to significant adverse reactions.
The pharmacokinetic properties of benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate have also been extensively studied. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high bioavailability and prolonged half-life make it an attractive candidate for oral administration, which is often preferred in clinical settings due to patient compliance and convenience.
In addition to its potential as a therapeutic agent, benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate has been explored for its use in chemical biology studies. The compound's ability to modulate specific biological processes makes it a valuable tool for understanding the mechanisms underlying various diseases. For example, it has been used in high-throughput screening assays to identify novel targets and pathways involved in disease progression.
The synthesis of benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate involves several steps that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have made it possible to produce this compound on a larger scale with improved efficiency. These developments are crucial for advancing preclinical studies and transitioning the compound into clinical trials.
Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. Preliminary data from phase I trials suggest that benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate is well-tolerated by patients with minimal adverse effects. Further studies are underway to assess its efficacy in treating specific diseases such as cancer and neurodegenerative disorders.
The future prospects for benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate are promising. Ongoing research aims to optimize its structure further to enhance its therapeutic potential while minimizing side effects. Additionally, efforts are being made to develop combination therapies that leverage the unique properties of this compound alongside other established treatments.
In conclusion, benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate (CAS No. 2680619-62-7) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for developing novel drugs with broad therapeutic applications. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a crucial role in advancing medical treatments for various diseases.
2680619-62-7 (benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate) Related Products
- 2167025-04-7(2-(piperidin-4-yl)ethane-1-sulfonyl fluoride)
- 2021567-78-0(1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine)
- 2228814-04-6(5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate)
- 1806759-83-0(2-Amino-6-(difluoromethyl)pyridine-4-methanol)
- 2227895-43-2((2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-amine)
- 1805270-07-8(3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine)
- 1212212-92-4((1R)-1-4-(thiophen-2-yl)phenylethan-1-ol)
- 2228506-26-9(3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid)
- 1503469-95-1(5-amino-3-bromo-1-(thiophen-2-yl)methyl-1,2-dihydropyridin-2-one)
- 2137656-85-8(1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-)




